2-(2-氰基-4-甲氧基苯基)乙酸

描述

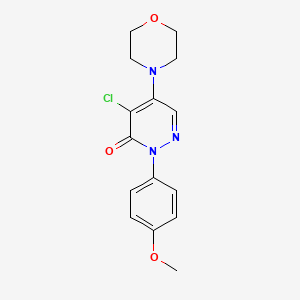

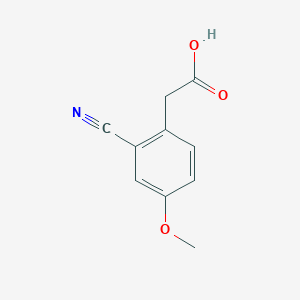

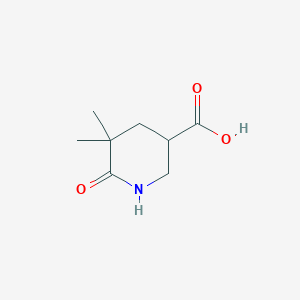

“2-(2-Cyano-4-methoxyphenyl)acetic acid” is a chemical compound with the molecular formula C10H9NO3 . It is a member of phenols and a member of phenylacetic acids .

Synthesis Analysis

The synthesis of “2-(2-Cyano-4-methoxyphenyl)acetic acid” is not widely documented in the literature. The compound can be used as a precursor in the synthesis of heterocyclic compounds . For instance, it can be used in the synthesis of 1,2,4,5-tetrazines by reacting with aliphatic nitriles and hydrazine in the presence of Lewis acid metal catalysts .

Molecular Structure Analysis

The molecular structure of “2-(2-Cyano-4-methoxyphenyl)acetic acid” consists of a phenyl ring substituted with a cyano group at the 2-position and a methoxy group at the 4-position. The phenyl ring is further attached to an acetic acid group .

Physical And Chemical Properties Analysis

“2-(2-Cyano-4-methoxyphenyl)acetic acid” is a solid compound. It has a molecular weight of 191.19 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 291.3±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .

科学研究应用

Organic Synthesis

2-(2-Cyano-4-methoxyphenyl)acetic acid: is utilized in organic synthesis, particularly in the formation of heterocyclic compounds. It serves as a precursor for multicomponent reactions, enabling the synthesis of complex molecules in a single synthetic stage . This acid’s role in organic synthesis is crucial due to its ability to introduce functional groups that are pivotal for the construction of pharmacologically active molecules.

Pharmacology

In pharmacology, 2-(2-Cyano-4-methoxyphenyl)acetic acid is explored for its potential in creating biologically active compounds. Its derivatives are investigated for their therapeutic properties and could be used in the development of new medications . The acid’s structure allows for the creation of diverse molecular frameworks essential for drug discovery.

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant, as it can be transformed into various derivatives that exhibit biological activity. These derivatives are then tested for their efficacy in treating different diseases, making 2-(2-Cyano-4-methoxyphenyl)acetic acid a valuable entity in the design of new drugs .

Biochemistry

In biochemistry, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It may act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical mechanisms underlying cellular processes .

Industrial Applications

Industrially, 2-(2-Cyano-4-methoxyphenyl)acetic acid is employed as an intermediate in the manufacture of various organic chemicals. Its versatility in chemical reactions makes it a key ingredient in the production of dyes, resins, and other industrial materials .

Environmental Applications

While specific environmental applications of 2-(2-Cyano-4-methoxyphenyl)acetic acid are not extensively documented, compounds like this can be used in environmental chemistry for the synthesis of agents that may degrade pollutants or serve as environmental tracers .

安全和危害

属性

IUPAC Name |

2-(2-cyano-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-3-2-7(5-10(12)13)8(4-9)6-11/h2-4H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYVOEJCUPVLEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyano-4-methoxyphenyl)acetic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

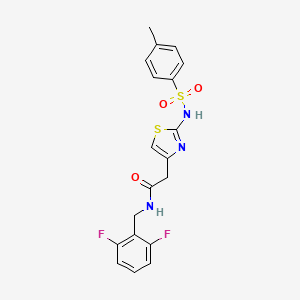

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2558089.png)

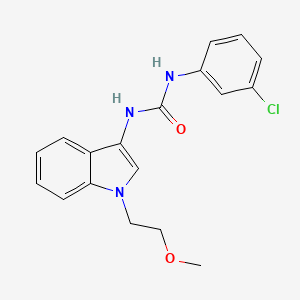

![[2-(Hydroxymethyl)-1,4-dioxan-2-yl]methanol](/img/structure/B2558093.png)

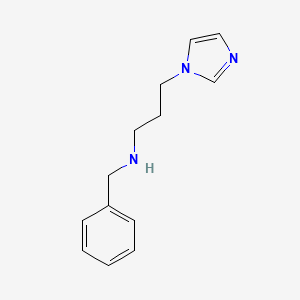

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-propan-2-yloxypropyl)oxamide](/img/structure/B2558094.png)

![N-cyclopentyl-4-methyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2558099.png)